molecular formula C7H10N2O3 B11172104 2-methoxy-N-(5-methylisoxazol-3-yl)acetamide

2-methoxy-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11172104
M. Wt: 170.17 g/mol
InChI Key: RBIQXCOPDBHDEK-UHFFFAOYSA-N
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Description

2-Methoxy-N-(5-methylisoxazol-3-yl)acetamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 5-methylisoxazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methylisoxazol-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring is known to be a bioisostere of other heterocycles, which may contribute to its biological activity by mimicking the structure and function of naturally occurring compounds.

Comparison with Similar Compounds

  • N-(5-methylisoxazol-3-yl)acetamide
  • 2-methoxy-N-(5-phenylisoxazol-3-yl)acetamide
  • N-(5-methylisoxazol-3-yl)oxalamide

Comparison: 2-Methoxy-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to N-(5-methylisoxazol-3-yl)acetamide, the methoxy derivative may exhibit different pharmacokinetic properties, such as increased solubility or altered metabolic stability. The presence of the methoxy group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C7H10N2O3/c1-5-3-6(9-12-5)8-7(10)4-11-2/h3H,4H2,1-2H3,(H,8,9,10)

InChI Key

RBIQXCOPDBHDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC

Origin of Product

United States

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